molecular formula C14H20N4O4 B2991174 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide CAS No. 2380194-31-8

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide

Cat. No. B2991174
CAS RN: 2380194-31-8
M. Wt: 308.338
InChI Key: ONPDZZIHFQYIKG-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide, also known as MORC-2 inhibitor, is a chemical compound that has been recently discovered to have potential applications in scientific research. This compound is a small molecule inhibitor of the MORC-2 protein, which is involved in various biological processes such as DNA damage repair, chromatin remodeling, and gene expression regulation.

Mechanism Of Action

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor works by inhibiting the ATPase activity of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide protein. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide is an ATP-dependent chromatin remodeling factor that uses the energy from ATP hydrolysis to remodel chromatin structure and regulate gene expression. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor binds to the ATP-binding pocket of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide protein and prevents its ATPase activity, thereby inhibiting its chromatin remodeling function.
Biochemical and Physiological Effects:
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor has been shown to have biochemical and physiological effects on cells. In vitro studies have shown that N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor reduces tumor growth and metastasis in mouse models of breast cancer and melanoma.

Advantages And Limitations For Lab Experiments

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor has several advantages and limitations for lab experiments. The advantages include its specificity and potency as an inhibitor of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide protein. Additionally, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor is a small molecule that can easily penetrate cells and tissues. However, the limitations of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor include its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required before using N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor in lab experiments.

Future Directions

There are several future directions for research on N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor. One direction is to study the role of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide in other biological processes such as DNA replication and repair. Additionally, further studies are needed to elucidate the molecular mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor and its potential off-target effects. Another direction is to develop more potent and selective inhibitors of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide protein for potential clinical applications. Finally, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity.

Synthesis Methods

The synthesis method of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor involves several steps of chemical reactions. The starting materials are commercially available and include 1-morpholin-4-ylcyclobutanecarboxylic acid, 2-amino-3-hydroxypyridine, and oxalyl chloride. The first step involves the reaction of 1-morpholin-4-ylcyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-hydroxypyridine to form the oxazoline intermediate. The final step involves the reaction of the oxazoline intermediate with oxalyl chloride to form the N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor.

Scientific Research Applications

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor has potential applications in various scientific research fields such as cancer biology, epigenetics, and developmental biology. N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide is a chromatin remodeling factor that is involved in the regulation of gene expression and DNA damage repair. It has been shown that N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide overexpression is associated with tumor growth and metastasis in various cancer types. Therefore, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor could be used as a potential anticancer agent by inhibiting the growth and metastasis of cancer cells. Additionally, N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide inhibitor could be used to study the role of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide in epigenetic regulation and developmental biology.

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c19-12(13(20)16-11-2-7-22-17-11)15-10-14(3-1-4-14)18-5-8-21-9-6-18/h2,7H,1,3-6,8-10H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPDZZIHFQYIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=NOC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide

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